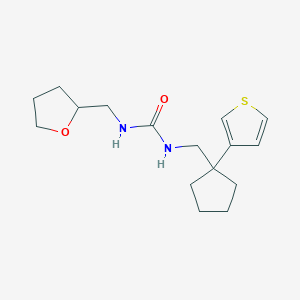
1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a urea derivative that has shown promising results in various studies related to cancer, inflammation, and other diseases.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis Research on urea and thiourea derivatives demonstrates their significant role in chemical synthesis, showcasing their ability to undergo conformational adjustments and participate in the formation of complex molecular assemblies. For example, studies have explored the synthesis of flexible urea derivatives assessed for antiacetylcholinesterase activity, highlighting the impact of structural modification on biological activity (Vidaluc et al., 1995). Furthermore, investigations into non-racemic atropisomeric (thio)ureas have provided insights into their use as neutral enantioselective anion receptors for amino acid derivatives, offering a basis for understanding the interaction dynamics between such molecules and their biological targets (Roussel et al., 2006).
Molecular Interactions and Material Properties The study of urea-fluoride interactions has shed light on the nature of hydrogen bonding and the potential for proton transfer in molecular complexes, which is critical for designing materials with specific chemical properties (Boiocchi et al., 2004). Additionally, research on the guest exchange in dimeric capsules formed by tetra-urea calix[4]arenes reveals how the kinetics of guest exchange can be influenced by the structural elements of the host molecule, underscoring the importance of molecular design in creating responsive materials (Vatsouro et al., 2008).
Biological Applications and Mechanistic Insights The exploration of urea derivatives' cytokinin-like activity and their potential to enhance adventitious rooting has opened new avenues for agricultural and horticultural applications, demonstrating the utility of synthetic compounds in modulating plant growth and development (Ricci & Bertoletti, 2009). This area of research illustrates the broader implications of chemical synthesis in contributing to our understanding and manipulation of biological systems.
Eigenschaften
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-15(17-10-14-4-3-8-20-14)18-12-16(6-1-2-7-16)13-5-9-21-11-13/h5,9,11,14H,1-4,6-8,10,12H2,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGADIKOFMAPVHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCC2CCCO2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

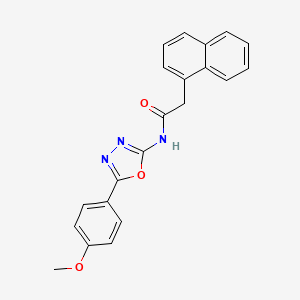
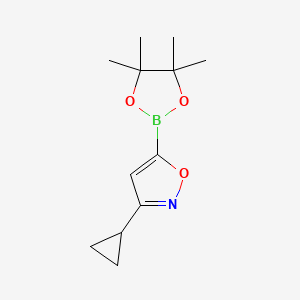
![N-(4-acetylphenyl)-2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2378270.png)
![5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2378271.png)
![4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile](/img/structure/B2378272.png)
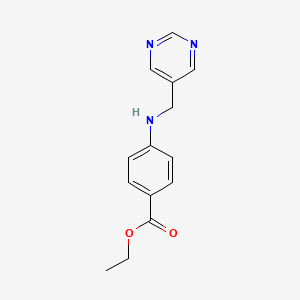
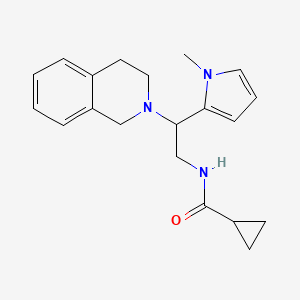
![5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2378275.png)

![1-[(2-Cyanophenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2378279.png)


![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378288.png)
